molecular formula C15H17NO B3173366 4-(3,4-Dimethylphenoxy)-3-methylaniline CAS No. 946785-21-3

4-(3,4-Dimethylphenoxy)-3-methylaniline

Cat. No. B3173366
CAS RN: 946785-21-3
M. Wt: 227.3 g/mol
InChI Key: VPSUKPGPBPAAOV-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)-3-methylaniline (DMPMA) is an organic compound that is widely used in scientific research. It is a derivative of aniline, a colorless, volatile liquid. DMPMA is a highly reactive compound and is used as a reagent in various synthetic processes. It is also used in the synthesis of various pharmaceuticals and other compounds. DMPMA has been studied extensively for its potential applications in scientific research and in the development of new drugs.

Scientific Research Applications

4-(3,4-Dimethylphenoxy)-3-methylaniline has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and antibacterial agents. This compound has also been used in the synthesis of various organic compounds, such as amines, esters, and amides. In addition, this compound has been used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenoxy)-3-methylaniline is not fully understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and other organic compounds. The reaction of this compound with nucleophiles results in the formation of a new covalent bond, which can then be used to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that the compound may have anti-inflammatory, anticonvulsant, and antibacterial properties. In addition, this compound has been shown to inhibit the growth of some bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-Dimethylphenoxy)-3-methylaniline in laboratory experiments include its low cost, ease of synthesis, and its ability to react with a wide range of compounds. However, there are some limitations to using this compound in laboratory experiments. The compound is highly reactive and can easily undergo side reactions, which can lead to the formation of unwanted products. In addition, this compound is volatile and can easily evaporate, making it difficult to store and use in experiments.

Future Directions

There are several potential future directions for the use of 4-(3,4-Dimethylphenoxy)-3-methylaniline in scientific research. One potential application is in the synthesis of new pharmaceuticals and other organic compounds. This compound could also be used in the development of new polymers, such as polyurethanes and polyesters. In addition, this compound could be used in the synthesis of new catalysts, which could be used to speed up chemical reactions. Finally, this compound could be used in the development of new drugs, such as anti-inflammatory drugs, anticonvulsants, and antibacterial agents.

properties

IUPAC Name

4-(3,4-dimethylphenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-4-6-14(9-11(10)2)17-15-7-5-13(16)8-12(15)3/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSUKPGPBPAAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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